molecular formula C10H19N3O2S B5481020 N-tert-butyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

N-tert-butyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B5481020
M. Wt: 245.34 g/mol
InChI Key: OUQIHHQATJKRNH-UHFFFAOYSA-N
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Description

N-tert-butyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a tert-butyl group, an ethyl group, and a sulfonamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Amines, thiols, triethylamine, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Pyrazole derivatives, including this compound, have shown promise as anti-inflammatory, analgesic, and anticancer agents.

    Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The pyrazole ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can result in the modulation of enzymatic activity, receptor binding, or signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

N-tert-butyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide can be compared with other similar pyrazole derivatives, such as:

    N-tert-butyl-1-methyl-1H-pyrazole-4-sulfonamide: Lacks the ethyl group, which may affect its binding affinity and biological activity.

    N-ethyl-1-methyl-1H-pyrazole-4-sulfonamide: Lacks the tert-butyl group, which may influence its hydrophobic interactions and stability.

    1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide: Lacks the tert-butyl group, which may impact its overall chemical reactivity and biological properties.

The presence of the tert-butyl and ethyl groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-tert-butyl-1-ethyl-5-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2S/c1-6-13-8(2)9(7-11-13)16(14,15)12-10(3,4)5/h7,12H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQIHHQATJKRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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